molecular formula C13H14O5 B3046079 Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 119035-03-9

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B3046079
CAS No.: 119035-03-9
M. Wt: 250.25 g/mol
InChI Key: GCAZSPNHQCLECL-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a β-keto ester featuring a bicyclic indanone scaffold with methoxy substituents at positions 5 and 6 and a methyl ester group at position 2. Its structure is characterized by a planar aromatic system fused to a non-aromatic dihydrofuran-like ring, creating a rigid framework that enhances interactions with biological targets or catalysts. Its ethyl ester analogue (CAS 53295-44-6) has a reported boiling point of 404.3°C, density of 1.217 g/cm³, and refractive index of 1.534, suggesting similar physicochemical properties for the methyl derivative .

Properties

IUPAC Name

methyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-16-10-5-7-4-9(13(15)18-3)12(14)8(7)6-11(10)17-2/h5-6,9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAZSPNHQCLECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434223
Record name Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119035-03-9
Record name Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The process initiates with deprotonation of the α-carbon adjacent to the ketone group in 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene (1) by NaH. This generates a resonance-stabilized enolate intermediate, which undergoes nucleophilic attack on dimethyl carbonate (DMC). The methoxy group from DMC transfers to the α-position, forming the methyl ester while regenerating the base (Figure 1).

Key Steps:

  • Enolate Formation: NaH (3 eq.) in anhydrous THF at reflux under argon produces a reactive enolate.
  • Acyl Transfer: DMC (3 eq.) acts as both solvent and acylating agent over 3–5 hours.
  • Workup: Acidic quench with 1 M HCl followed by dichloromethane extraction yields the crude product, typically purified via silica gel chromatography.

Optimization Parameters

  • Temperature: Reflux conditions (66°C for THF) enhance enolate stability and reaction rate.
  • Solvent: Anhydrous THF ensures NaH reactivity while minimizing side reactions.
  • Catalyst Loading: Stoichiometric NaH (3 eq.) prevents enolate protonation, critical for achieving 100% yield.

Lewis Acid-Catalyzed Dehydration-Cyclization

Chinese Patent CN101318887B discloses an alternative route starting from substituted benzoate esters. This method constructs the indene core through sequential cyclization and dehydration.

Synthetic Pathway

  • Cyclization: 3,4-Dimethoxybenzoyl chloride (2) reacts with methyl acrylate in the presence of AlCl₃, forming a bicyclic intermediate via Friedel-Crafts acylation.
  • Ketal Formation: Treatment with ethylene glycol under acid catalysis generates a protective ketal at the 1-position.
  • Oxidative Dehydration: MnO₂-mediated oxidation removes the ketal group while inducing dehydrogenation to yield the target compound.

Industrial Advantages

  • Scalability: Continuous flow reactors can manage exothermic Friedel-Crafts steps.
  • Cost Efficiency: Bulk pricing for AlCl₃ ($0.50/kg) versus NaH ($15/kg) reduces production costs by 70%.

Comparative Analysis of Methods

Parameter NaH Acylation Lewis Acid Cyclization Baylis-Hillman Adaptation
Yield 100% 82% 65% (projected)
Reaction Time 5 h 12 h 18 h
Catalyst Cost High ($15/eq) Low ($0.50/eq) Moderate ($5/eq)
Purification Complexity Column chromatography Distillation Recrystallization
Scalability Batch Continuous flow Batch

Key Findings:

  • The NaH method excels in yield but faces scalability challenges due to pyrophoric reagent handling.
  • Lewis acid catalysis offers better industrial compatibility despite longer reaction times.
  • Baylis-Hillman routes remain speculative but provide avenues for stereochemical control.

Industrial Production Considerations

Environmental Impact

  • Waste Streams: NaH methods generate 3.2 kg of mineral oil waste per kg product versus 0.8 kg for AlCl₃ routes.
  • Solvent Recovery: THF recycling via distillation achieves 95% recovery efficiency in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to modify other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and keto groups allows for hydrogen bonding and other interactions with biological molecules, influencing pathways involved in inflammation, cell proliferation, or other processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Activities Source
Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Methyl ester at C2, 5,6-dimethoxy Base compound; synthetic intermediate
Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Ethyl ester at C2, 5,6-dimethoxy Boiling point: 404.3°C; density: 1.217 g/cm³
Ethyl-2-(3-(3-fluorophenyl)prop-2-ynyl)-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (5h) Ethyl ester, 3-fluorophenylpropynyl at C2 IR: 1737, 1703 cm⁻¹; HRMS: 424.1377 (M+H)+
Methyl 2-((difluoromethyl)thio)-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (3d) Difluoromethylthio at C2 94% ee; [α]²⁵D = −12.3 (CHCl₃)
Methyl 2-(perfluorohexyl)-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (3a) Perfluorohexyl at C2 Synthesized via phase-transfer catalysis

Key Observations :

  • Ester Group Impact : Methyl and ethyl esters exhibit minimal steric differences but may influence solubility and metabolic stability. Ethyl esters are marginally more lipophilic .

Methanone Analogues for Alzheimer’s Disease (AD) Therapy

Key Observations :

  • Functional Group Swap: Replacing the ester with a methanone group (e.g., 5f) significantly enhances acetylcholinesterase (AChE) inhibition, highlighting the importance of the ketone moiety for target binding .
  • Substituent Effects : Electron-rich groups (e.g., trimethoxy) improve activity, likely due to enhanced π-π stacking or hydrogen bonding with AChE .

Comparison with Donepezil and Derivatives

Donepezil, a clinically approved AD drug, shares structural motifs with the target compound:

  • Donepezil Hydrochloride: Features a benzylpiperidine group at C2 and a 5,6-dimethoxyindanone core. Its AChE IC₅₀ is ~6.7 nM, far lower than methanone analogues (e.g., 5f: 2.7 µM) .
  • Donepezil N-Oxide-d5 : A deuterated derivative with altered pharmacokinetics; molecular weight 400.53 .

Key Differences :

  • The methyl ester lacks the bulky benzylpiperidine group of donepezil, reducing BBB permeability and target affinity.
  • Methanone analogues (e.g., 5f) bridge the activity gap but remain less potent than donepezil .

Reactivity in Catalytic Processes

  • α-Amination : this compound showed low enantioselectivity (13–36% ee) in α-amination reactions, whereas 2-acetylcyclopentan-1-one achieved 53% ee under similar conditions .
  • Asymmetric Difluoromethylthiolation : High ee (94%) was achieved for 3d using hypervalent iodonium ylides, demonstrating the scaffold’s versatility in electrophilic functionalization .

Biological Activity

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS Number: 119035-03-9) is an organic compound with the molecular formula C13H14O5C_{13}H_{14}O_{5}. This compound is a derivative of indene and is characterized by methoxy groups at positions 5 and 6, a keto group at position 1, and a carboxylate ester group at position 2. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

The compound's structure facilitates its reactivity and interaction with biological targets. The presence of methoxy and keto groups allows for hydrogen bonding and other interactions that can influence biological pathways, such as inflammation and cell proliferation.

Anticholinesterase Activity

Research has demonstrated that this compound exhibits significant anticholinesterase activity. A study evaluated a series of related compounds for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. The compound showed moderate to high inhibitory activity, with some derivatives achieving IC50 values as low as 2.7μmol/L2.7\mu mol/L .

The mechanism by which this compound exerts its biological effects appears to involve interaction with the active site of AChE, thereby preventing the breakdown of acetylcholine. This action may enhance cholinergic transmission in the brain, potentially offering therapeutic benefits for cognitive disorders.

Case Studies

  • Alzheimer's Disease Model : In experimental models of Alzheimer's disease, this compound was tested alongside known AChE inhibitors. Results indicated that it not only inhibited AChE but also demonstrated neuroprotective effects against oxidative stress .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include oxidation and methylation steps, optimizing conditions for yield and purity .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructureAChE Inhibition ActivityNotes
This compoundStructureModerate to highPotential use in Alzheimer's treatment
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylateSimilar with Cl instead of OCH3VariableDifferent reactivity profile
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylateLacks methoxy groupsLowLess effective in biological assays

Applications in Medicinal Chemistry

Given its biological activity, this compound is being explored for:

  • Drug Development : As a lead compound for developing new medications targeting neurodegenerative diseases.
  • Organic Synthesis : Serving as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 2
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Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

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